![molecular formula C14H13N3 B1269451 1-benzyl-1H-benzimidazol-5-amine CAS No. 26530-89-2](/img/structure/B1269451.png)
1-benzyl-1H-benzimidazol-5-amine
Overview
Description
“1-benzyl-1H-benzimidazol-5-amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings . They are used as building blocks in the synthesis of various drugs .
Synthesis Analysis
Benzimidazole derivatives can be synthesized using various methods . One common method involves the condensation of o-phenylenediamine with formic acid . Other methods involve the use of different reducing or redox agents .Molecular Structure Analysis
The molecular structure of “1-benzyl-1H-benzimidazol-5-amine” consists of a benzimidazole moiety attached to a benzyl group . The benzimidazole moiety itself is a bicyclic compound composed of fused benzene and imidazole rings .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including “1-benzyl-1H-benzimidazol-5-amine”, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have shown considerable antibacterial activity against various strains such as S. typhi .
Anthelmintic Activity
Benzimidazole compounds have been employed as effective anthelmintic drugs . They are used to treat a variety of helminth infections in humans and animals .
Antiviral Activity
Benzimidazole derivatives have also been found to exhibit antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .
Anticancer Activity
Benzimidazole derivatives have shown potential as anticancer agents . They can inhibit the growth of various cancer cells, providing a promising avenue for cancer treatment .
Material Science Applications
Benzimidazoles have been widely used in material science, such as in chemosensing, crystal engineering, fluorescence applications, and corrosion science . They have also been employed as important intermediates in organic reactions .
As Ligands for Asymmetric Catalysis
Benzimidazoles have been used as ligands for asymmetric catalysis . They can enhance the efficiency and selectivity of various catalytic reactions .
Intermediates in Dyes and Polymer Synthesis
Benzimidazoles are very important intermediates in dyes and polymer synthesis . They can contribute to the development of new dyes and polymers with improved properties .
properties
IUPAC Name |
1-benzylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCJIKCEPOTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360197 | |
Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-benzimidazol-5-amine | |
CAS RN |
26530-89-2 | |
Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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